2-(4-(Thiophen-3-yl)phenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-thiophen-3-ylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)7-9-1-3-10(4-2-9)11-5-6-15-8-11/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVMCSDRGHLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Thiophen 3 Yl Phenyl Acetic Acid and Its Analogues
Strategic Approaches to Core Scaffold Construction
The fundamental challenge in synthesizing the target molecule lies in the efficient formation of the C-C bond between the thiophene (B33073) and phenyl rings. This is most commonly achieved through modern cross-coupling reactions.
The phenylacetic acid portion is typically prepared as a 4-halo-substituted derivative, such as methyl 2-(4-bromophenyl)acetate, to enable the subsequent coupling step. Phenylacetic acid itself is a well-known compound, and its derivatives can be synthesized through methods like the hydrolysis of benzyl (B1604629) cyanide or the oxidation of corresponding ethylbenzene (B125841) precursors. youtube.com The preparation of 4-hydroxyphenylacetic acid, for example, can be achieved by reacting glyoxylic acid with phenol, followed by a reduction step. google.com For the target synthesis, a halogen atom at the 4-position is crucial for the key coupling reaction. The ester form is often preferred during the coupling reaction to prevent potential interference from the acidic carboxylic acid group. libretexts.orgorganic-chemistry.org
The central step in constructing the 2-(4-(thiophen-3-yl)phenyl)acetic acid scaffold is the formation of the bond between the thiophene and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is a highly favored method for this transformation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the necessary reagents. unimib.it
This reaction typically involves the coupling of a thiophen-3-ylboronic acid with a 4-halophenylacetic acid ester, catalyzed by a palladium complex. frontiersin.orgmdpi.com The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand are commonly employed. mdpi.comrsc.org The reaction between 3-thienyl boronic acid and bromoanilines has been shown to proceed efficiently at room temperature in water using a specific palladium catalyst, highlighting the potential for green synthetic routes. unimib.it
A general scheme for the Suzuki-Miyaura coupling to form the core structure is depicted below:
Reactants: Thiophen-3-ylboronic acid and an ester of 2-(4-bromophenyl)acetic acid.
Catalyst: A palladium(0) complex, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com
Base: An inorganic base such as potassium carbonate, potassium phosphate (B84403), or sodium carbonate is required to facilitate the transmetalation step. unimib.itmdpi.com
Solvent: Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene (B28343) are frequently used, often with the addition of water. unimib.itmdpi.com
The reaction mixture is typically heated to ensure completion. After the coupling, the ester group is hydrolyzed to yield the final carboxylic acid.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | mdpi.com |
| 2 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 96 | unimib.it |
| 3 | 4-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 91 | unimib.it |
| 4 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 50 (trisubstituted) | beilstein-journals.org |
This table presents examples of Suzuki-Miyaura coupling reactions involving thiophene and aryl halide substrates, illustrating typical reaction conditions. The specific synthesis of the target compound may require optimization based on these general procedures.
The acetic acid moiety, -CH₂COOH, is a critical functional group. There are two primary strategies for its incorporation. The most direct approach is to use a pre-functionalized phenyl ring, such as an ester of 4-bromophenylacetic acid, in the coupling reaction. Following the successful formation of the biaryl system, a simple hydrolysis step, typically under basic (e.g., NaOH or KOH) or acidic conditions, is performed to convert the ester into the desired carboxylic acid. libretexts.org
Alternatively, the acetic acid side chain can be elaborated after the coupling reaction. For instance, a 4-bromo-1-methylbenzene could be coupled with thiophen-3-ylboronic acid. The resulting 3-(4-methylphenyl)thiophene (B1637352) could then be subjected to side-chain bromination followed by cyanation and hydrolysis to install the acetic acid group. However, this multi-step approach is generally less efficient than using a pre-functionalized coupling partner.
Derivatization and Structural Modification Strategies for this compound Analogues
The synthesis of analogues of this compound is important for structure-activity relationship (SAR) studies in various applications. Modifications can be introduced on either the thiophene or the phenyl ring.
The thiophene ring offers positions for substitution, primarily at the 2-, 4-, and 5-positions. Electrophilic aromatic substitution reactions can be used to introduce various functional groups, although the regioselectivity can be influenced by the existing substituent. The presence of the phenyl group at the 3-position will direct incoming electrophiles. For example, halogenation or formylation can be performed on the thiophene ring to introduce handles for further modification. researchgate.net These modifications can be carried out on a suitable thiophene precursor before the coupling reaction or, in some cases, on the final biaryl product. The synthesis of conjugated polymers has involved coupling different thiophene derivatives, showcasing the versatility of modifying this ring system. nih.gov
Introduction of Heterocyclic Moieties (e.g., nitrogen-containing heterocycles)
The introduction of additional heterocyclic moieties, particularly those containing nitrogen, into the core structure of this compound creates analogues with potentially novel properties. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, present in a majority of FDA-approved small-molecule drugs, and are known to modulate the biological activity of parent compounds. openmedicinalchemistryjournal.comrasayanjournal.co.in Their incorporation can influence factors such as solubility, metabolic stability, and target binding.
Synthetic strategies for introducing these heterocycles often leverage the foundational scaffolds used to build the parent molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are not only used to form the central thiophene-phenyl bond but can also be adapted to attach other heteroaryl groups. mdpi.comyoutube.com This can be achieved by using a functionalized bromo-indazole or other halogenated nitrogen heterocycle as a coupling partner with an appropriate boronic acid. mdpi.com
Commonly introduced nitrogen-containing heterocycles include:
Indazoles and Pyrroles: The Suzuki cross-coupling reaction has been successfully employed to synthesize 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles. mdpi.com This methodology can be extended to couple variously functionalized indazoles with thiophene boronic acids. mdpi.com
Imidazoles, Pyrazoles, and Triazoles: These heterocycles are recognized for their wide range of pharmacological activities. rasayanjournal.co.in Their synthesis can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which offers benefits like accelerated reaction times and higher yields. researchgate.net Iron-catalyzed [3+2] annulation reactions provide a green pathway to substituted imidazoles. organic-chemistry.org
Thiazoles and Piperazines: Thiazole-5-acetic acid derivatives have been synthesized and evaluated for biological activity. researchgate.net Ruthenium-catalyzed diol-diamine coupling is a method used to produce piperazines. organic-chemistry.org
Quinolines and Piperidines: The synthesis of these saturated and aromatic heterocycles can be accomplished through one-pot reactions involving catalytic hydrogenation and cyclization, demonstrating high efficiency and atom economy. frontiersin.org
The following table summarizes synthetic approaches for introducing various nitrogen-containing heterocycles into aromatic structures, which are applicable for creating analogues of this compound.
Table 1: Synthetic Methods for Introducing Nitrogen-Containing Heterocycles
| Heterocyclic Moiety | Synthetic Method | Key Features | Citations |
|---|---|---|---|
| Indazole/Pyrrole (B145914) | Suzuki-Miyaura Cross-Coupling | Couples bromo-indazoles with heteroaryl boronic acids using a palladium catalyst. | mdpi.com |
| Imidazole | Iron-Catalyzed [3+2] Annulation | A green method using oxime acetates and vinyl azides without requiring additional ligands. | organic-chemistry.org |
| Piperazine | Ruthenium-Catalyzed Coupling | Couples diols and diamines to form the heterocyclic ring. | organic-chemistry.org |
| Piperidine | One-Pot Catalytic Hydrogenation | Involves multiple reaction steps (hydrogenation, ring opening, cyclization) in a single vessel. | frontiersin.org |
| Thiazole | Condensation Reaction | Involves the reaction of methyl 3-bromo-3-benzoylpropionate with substituted phenylthioureas. | researchgate.net |
Reaction Condition Optimization and Green Chemistry Considerations in Synthesis
The synthesis of this compound, often achieved via a Suzuki-Miyaura cross-coupling reaction, requires careful optimization of reaction conditions to maximize yield and purity while minimizing environmental impact. mdpi.comchemrxiv.org Green chemistry principles are increasingly integrated into these synthetic routes to enhance sustainability. nih.govgctlc.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. mdpi.commdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Optimization Parameters:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. chemrxiv.orginventivapharma.com Phosphine ligands are common, but N-heterocyclic carbenes (NHCs) have also been used effectively. inventivapharma.com For challenging couplings, such as those involving aryl chlorides, optimizing the catalyst system is key to achieving high yields. rsc.org Machine learning techniques have even been employed to predict optimal reaction conditions, including catalyst loading. mdpi.com
Base: The base plays a crucial role in the transmetalation step. chemrxiv.org Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). inventivapharma.comresearchgate.net The choice of base can significantly affect the reaction's efficiency, especially for substrates with electron-withdrawing groups. inventivapharma.com
Solvent: While traditional organic solvents like toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are effective, green chemistry advocates for safer alternatives. chemrxiv.orgnumberanalytics.com Aqueous systems, including pure water or mixtures like ethanol/water, have been shown to be excellent media for Suzuki couplings. gctlc.orgrsc.orgresearchgate.net Using water not only reduces hazards but can also simplify product workup. gctlc.org
Temperature: Reaction temperature is a sensitive parameter. researchgate.net While some reactions proceed at room temperature, others require heating (e.g., 80-100 °C) to achieve a reasonable rate and yield. youtube.comresearchgate.net Microwave-assisted heating is a green alternative that can dramatically reduce reaction times and energy consumption. researchgate.net
Green Chemistry Considerations:
Safer Solvents: The use of water or deep eutectic solvents is a significant step toward greener synthesis. gctlc.orgrsc.orgrsc.org
Catalyst Efficiency: Efforts are focused on reducing palladium catalyst loading to parts-per-million (ppm) levels and developing recyclable catalysts, such as palladium nanoparticles supported on natural materials, to minimize metal waste. mdpi.comrsc.org
Energy Efficiency: Employing methods like microwave irradiation or operating reactions at lower temperatures reduces energy consumption. researchgate.netgctlc.org
Atom Economy: One-pot procedures, where multiple synthetic steps are performed in the same vessel without isolating intermediates, improve efficiency and reduce waste. frontiersin.org
The table below outlines key parameters and their optimized conditions for the Suzuki-Miyaura reaction, a cornerstone in the synthesis of this compound.
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition/Reagent | Effect and Considerations | Citations |
|---|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) | Low catalyst loadings (e.g., 50 ppm) are desirable for green chemistry. Freshly prepared catalysts can improve outcomes. | mdpi.comrsc.orgresearchgate.net |
| Solvent | Toluene, THF, DME; Water, Ethanol/Water | Aqueous media are environmentally benign alternatives to organic solvents. | mdpi.comrsc.orgresearchgate.netnumberanalytics.com |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is substrate-dependent; K₂CO₃ is often effective and environmentally benign. | gctlc.orginventivapharma.comresearchgate.net |
| Temperature | 25°C to 100°C | Higher temperatures often increase reaction rates but must be optimized to avoid side reactions. | youtube.comresearchgate.net |
| Heating Method | Conventional heating, Microwave irradiation | Microwave heating can significantly shorten reaction times and improve energy efficiency. | researchgate.net |
Purification Techniques for Synthetic Intermediates and Final Products
The purification of synthetic intermediates and the final this compound product is essential to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the physical properties (e.g., polarity, solubility, crystallinity) of the compound .
Purification of Intermediates:
Boronic Acids/Esters: These crucial intermediates in Suzuki couplings can be challenging to purify. researchgate.net Common impurities often include homocoupled products. Purification methods include:
Recrystallization: Effective if the boronic acid is a solid. researchgate.net
Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, extracted, and then regenerated with acid. researchgate.net
Chromatography: Silica (B1680970) gel column chromatography can be used, sometimes with a solvent modifier like acetic acid to prevent streaking on the column. youtube.comresearchgate.net Medium Pressure Liquid Chromatography (MPLC) is also used for efficient separation. acs.orgnih.gov
Halogenated Intermediates: Purification is typically straightforward, often involving recrystallization or column chromatography.
Purification of the Final Product (Aryl Acetic Acid):
Acid-Base Extraction: As a carboxylic acid, the final product can be selectively purified by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). The basic aqueous layer, now containing the carboxylate salt, is washed with fresh organic solvent to remove neutral impurities. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, which can be collected by filtration or extracted back into an organic solvent. lookchem.com
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. lookchem.com The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol/water, toluene) and allowed to cool slowly, leading to the formation of pure crystals. researchgate.netlookchem.com
Column Chromatography: Flash column chromatography is a standard technique for purifying organic compounds. youtube.com For carboxylic acids, it is often performed on silica gel, using a gradient of solvents like ethyl acetate (B1210297) in hexane (B92381) or cyclohexane. youtube.com The addition of a small amount of acetic acid to the eluent can improve the peak shape and prevent the compound from sticking to the silica. google.com
The following table provides a summary of purification strategies for the types of compounds encountered during the synthesis of this compound.
Table 3: Purification Techniques for Synthetic Intermediates and Products
| Compound Type | Primary Purification Method | Alternative/Secondary Method | Key Considerations | Citations |
|---|---|---|---|---|
| Boronic Acids/Esters | Column Chromatography (Silica Gel, MPLC) | Recrystallization, Acid-Base Extraction | Can be prone to degradation (protodeborylation); careful handling is required. | researchgate.netacs.orgyonedalabs.com |
| Biaryl Intermediates | Column Chromatography | Recrystallization | Removal of palladium catalyst residues is crucial. Filtration through Celite or silica gel can help. | youtube.com |
| Aryl Acetic Acid (Final Product) | Acid-Base Extraction | Recrystallization, Column Chromatography | Exploits the acidic nature of the carboxylic acid group for selective separation. | lookchem.comgoogle.com |
Spectroscopic and Structural Elucidation of 2 4 Thiophen 3 Yl Phenyl Acetic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
The ¹H NMR spectrum of 2-(4-(thiophen-3-yl)phenyl)acetic acid is expected to exhibit characteristic signals corresponding to the protons of the thiophene (B33073) ring, the para-substituted benzene (B151609) ring, and the acetic acid moiety. Based on data from structurally related compounds, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:
Thiophene Protons: The protons on the thiophene ring typically appear in the aromatic region. For a 3-substituted thiophene, one would expect three distinct signals. Based on analogs, these protons are likely to resonate in the range of δ 7.0-7.6 ppm. metu.edu.trfrontiersin.org
Phenyl Protons: The para-substituted phenyl ring will show two sets of doublets, characteristic of an AA'BB' system. These are expected in the aromatic region, typically between δ 7.2 and 7.6 ppm. frontiersin.orgmdpi.com
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the phenyl ring and the carboxylic acid group are chemically equivalent and will appear as a sharp singlet. This signal is anticipated around δ 3.6-3.9 ppm. frontiersin.orgmdpi.com
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on concentration and solvent. It can appear over a wide range, typically from δ 10.0 to 12.0 ppm, and may sometimes not be observed due to proton exchange. frontiersin.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| Phenyl (Ar-H) | 7.2 - 7.6 | Multiplet/Doublets |
| Thiophene (Ar-H) | 7.0 - 7.6 | Multiplet |
| Methylene (-CH₂) | 3.6 - 3.9 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, the following signals are expected:
Carboxyl Carbon (-COOH): This carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 175-180 ppm. frontiersin.orgmdpi.com
Aromatic Carbons: The carbons of the phenyl and thiophene rings will resonate in the aromatic region, generally between δ 120 and 145 ppm. The exact shifts are influenced by the substitution pattern. The carbon atom of the phenyl ring attached to the thiophene ring and the carbon attached to the acetic acid moiety will have distinct chemical shifts from the other aromatic carbons. metu.edu.trfrontiersin.org
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum, with an expected chemical shift around δ 40-45 ppm. frontiersin.orgmdpi.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | 175 - 180 |
| Aromatic (C-Ar) | 120 - 145 |
| Methylene (-CH₂) | 40 - 45 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is utilized to identify the characteristic functional groups present in a molecule through their vibrational frequencies. For this compound, the key absorption bands are:
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding. researchgate.net
C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. researchgate.net
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group usually appears in the 1210-1320 cm⁻¹ region.
Aromatic C-H Stretch: These vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl and thiophene rings give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ range.
Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including the C-S stretching mode, which can be observed in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Aromatic | C-H Stretch | > 3000 | Weak to Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Variable |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₀O₂S, which corresponds to a molecular weight of 218.27 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 218. The fragmentation pattern would likely involve the loss of the carboxyl group or parts of the side chain. Key expected fragments include:
[M - COOH]⁺: Loss of the carboxylic acid group (45 Da), leading to a fragment at m/z 173.
[M - CH₂COOH]⁺: Loss of the acetic acid side chain (59 Da), resulting in a fragment corresponding to the 4-(thiophen-3-yl)phenyl cation at m/z 159.
X-ray Crystallography for Solid-State Molecular Conformation
While no specific crystal structure for this compound is publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals were obtained, this technique could reveal:
The exact bond lengths and angles of the molecule.
The dihedral angle between the phenyl and thiophene rings, which is a measure of the molecule's twist.
The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. Studies on related thiophene derivatives have utilized this technique to understand packing patterns and intermolecular forces.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and sulfur in this case) in a compound. This experimental data is compared with the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For C₁₂H₁₀O₂S (Molecular Weight: 218.27 g/mol ), the theoretical elemental composition is:
Carbon (C): 66.03%
Hydrogen (H): 4.62%
Sulfur (S): 14.69%
Oxygen (O): 14.66% (often determined by difference)
Experimental values that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of the synthesized compound.
Computational and Theoretical Investigations of 2 4 Thiophen 3 Yl Phenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used to explore the electronic structure and related properties of organic compounds.
Density Functional Theory (DFT) for Ground State Properties
Table 1: Representative Predicted Ground State Properties
| Parameter | Predicted Value |
|---|---|
| Total Energy | Variable (dependent on basis set) |
| Dipole Moment | Variable (dependent on basis set) |
| Point Group | C1 |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 2-(4-(thiophen-3-yl)phenyl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and phenyl rings, while the LUMO may be distributed over the carboxylic acid group and the aromatic system. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Typical FMO Energy Values
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -6.5 |
| LUMO | -1.0 to -2.0 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. tandfonline.comnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. tandfonline.com For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with positive centers. The hydrogen atom of the hydroxyl group would exhibit a positive potential, while the aromatic rings would show a moderately negative to neutral potential.
Analysis of Non-Covalent Interactions (NCIs)
Non-covalent interactions (NCIs) are critical in determining the supramolecular assembly, crystal packing, and biological activity of molecules. scielo.org.mxmdpi.com Various computational techniques are employed to study these weak but significant forces.
Hirshfeld Surface Analysis and Associated Fingerprint Plots
Table 3: Predicted Contributions of Intermolecular Contacts from Fingerprint Plots
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | 40 - 50% |
| C···H/H···C | 20 - 30% |
| O···H/H···O | 15 - 25% |
| S···H/H···S | 5 - 10% |
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
The Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions in real space. tandfonline.comnih.gov It generates isosurfaces that identify the type and strength of interactions based on the values of the electron density and its gradient. Green or blue-green isosurfaces typically indicate weak van der Waals interactions, blue indicates strong attractive interactions like hydrogen bonds, and red signifies steric repulsion. scielo.org.mx For this compound, RDG analysis would visually confirm the O-H···O hydrogen bonds and weaker van der Waals interactions between the aromatic rings.
The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, helping to identify bonding patterns, lone pairs, and atomic shells. It is useful for understanding the nature of chemical bonds within the molecule. In the context of this compound, ELF analysis would delineate the covalent bonds and the localization of lone pair electrons on the oxygen and sulfur atoms.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (receptor), typically a protein or nucleic acid. These methods are instrumental in the early stages of drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
Prediction of Ligand-Receptor Binding Modes and Affinities
While direct molecular docking studies for this compound have not been reported, research on analogous compounds offers predictive insights into its potential binding modes and affinities. For instance, computational docking studies on various phenylacetic acid (PAA) derivatives have been conducted to explore their interactions with biological targets. These studies reveal that the binding affinity, often expressed as a docking score, is influenced by the nature and position of substituents on the phenyl ring.
In a study of PAA derivatives, 3-chloro-phenylacetic acid demonstrated a strong binding affinity with DNA, achieving a docking score of -7.809 and forming eight polar interactions with the active site residues. Another derivative, 2-propylacetic acid, showed a docking score of -6.577 with Pim kinase, engaging in one hydrogen-bond acceptor interaction and two hydrogen-pi interactions. The interactions of these derivatives suggest that the phenylacetic acid scaffold can effectively fit into the binding pockets of various biological macromolecules.
The following table summarizes the docking scores of several phenylacetic acid derivatives against different biological targets, which can serve as a reference for estimating the potential binding affinities of structurally similar compounds like this compound.
| Compound | Target | Docking Score (kcal/mol) | Key Interactions |
| 3-chloro-phenylacetic acid | DNA | -7.809 | 8 polar interactions including 2 hydrogen acceptors, 2 hydrogen donors, and 4 pi-H interactions with residues DT 8, DG 16, DA 18, DG 10. |
| 2-propylacetic acid | Pim kinase | -6.577 | 1 hydrogen-bond acceptor and 2 hydrogen-pi interactions with residues TYR 1993, TRP 319. |
| 4-propyl-PAA | Urease | -8.5250 | Not specified. |
It is important to note that these are predictions for related molecules, and the actual binding mode and affinity of this compound would need to be determined through specific computational and experimental studies.
Identification of Potential Biological Targets and Interaction Sites
The identification of potential biological targets is a critical step in understanding the therapeutic potential of a compound. Based on studies of related structures, several biological targets can be postulated for this compound.
Research on 2-(thiophen-2-yl)acetic acid derivatives, which are structural isomers of the compound of interest, has identified microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as a potential biological target. Molecular modeling of these derivatives indicated that the 2-(thiophen-2-yl)acetic acid portion establishes van der Waals contacts with amino acid residues such as Gly35, Leu39, Phe44, Arg52, His53, Ala123, and Pro124. The central aromatic ring was found to engage in π-π interactions with Tyr130.
Furthermore, broader studies on phenylacetic acid derivatives have explored their interactions with targets like DNA, the Pim kinase protein, and urease enzymes. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the protein. For example, derivatives of phenylacetic acid have been shown to interact with key residues in the active site of Pim kinase and urease.
The table below details potential biological targets and the key interacting residues identified for analogous compounds.
| Potential Biological Target | Interacting Residues for Analogous Compounds |
| Microsomal prostaglandin E synthase-1 (mPGES-1) | Gly35, Leu39, Phe44, Arg52, His53, Ala123, Pro124, Tyr130. |
| DNA | DT 8, DG 10, DG 16, DA 18. |
| Pim kinase | TYR 1993, TRP 319. |
| Urease | Not specified. |
These findings suggest that this compound may have the potential to interact with a range of biological targets involved in inflammation and cancer pathways. However, without direct experimental or computational evidence, these remain postulations based on structural similarity.
Exploration of Biological Activities and Structure Activity Relationships of 2 4 Thiophen 3 Yl Phenyl Acetic Acid Derivatives
Foundational Principles of Structure-Activity Relationship (SAR) Studies in Thiophene-Phenylacetic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For arylalkanoic acid derivatives, a class that includes thiophene-phenylacetic acids, certain general principles have been established. quizlet.com The acetic acid side chain is often critical; replacing the carboxyl group with other acidic functionalities or amide bioisosteres can lead to a decrease or loss of activity. youtube.compharmacy180.com
In the context of thiophene-phenylacetic acid derivatives, SAR exploration focuses on several key areas:
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly modulate activity. For related aryl acetic acid anti-inflammatory agents, substitutions at the meta- or para-positions are common. Electron-withdrawing groups can influence the electronic properties and binding interactions of the molecule. nih.gov
Substitution on the Thiophene (B33073) Ring: The thiophene ring's reactivity towards electrophilic substitution is higher than that of benzene (B151609), allowing for diverse modifications. nih.gov The placement of substituents on the thiophene can alter the molecule's conformation, lipophilicity, and ability to form key interactions with biological targets.
The Acetic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding or ionic interactions within the active site of target enzymes. Modifications to this group, such as esterification or amidation, typically alter the activity profile. youtube.compharmacy180.com
A fragment-based drug design approach, where different molecular fragments are combined, is often employed to optimize the activity of these hybrids. researchgate.net By systematically modifying these structural elements, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of 2-(4-(thiophen-3-yl)phenyl)acetic acid derivatives for specific therapeutic applications.
Investigations into Enzyme Inhibition Mechanisms (In Vitro Studies)
Derivatives of this compound have been investigated as inhibitors of several key enzymes involved in pathological processes, particularly inflammation.
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a terminal enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govrsc.org Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, selective mPGES-1 inhibitors can block PGE2 production without affecting other prostanoids, potentially offering a safer therapeutic profile. rsc.orgnih.gov
Researchers have identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing mPGES-1 inhibitors. nih.gov Through a strategy involving a Suzuki-Miyaura cross-coupling reaction, a series of derivatives were synthesized and evaluated. The studies revealed that specific substitutions on the phenyl ring attached to the thiophene core are critical for potent inhibition. For instance, compounds featuring a sulfonamide group or a benzyloxy group showed inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The most promising compounds from these studies demonstrated selective inhibition of mPGES-1 and also exhibited activity in cancer cell lines where mPGES-1 is often overexpressed. nih.govacs.org
| Compound | Structure | IC₅₀ (µM) for mPGES-1 | Reference |
|---|---|---|---|
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | A thiophen-2-yl acetic acid core with a p-toluenesulfonamide (B41071) group attached to a phenyl ring at the 4-position of the thiophene. | 2.5 ± 0.3 | nih.gov |
| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | A thiophen-2-yl acetic acid core with a p-toluenesulfonamide group attached to a phenyl ring at the 3-position of the thiophene. | 1.5 ± 0.2 | nih.gov |
| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | A thiophen-2-yl acetic acid core with a benzyloxy group at the 3-position of the phenyl ring. | 3.1 ± 0.4 | nih.gov |
The structural features of thiophene-phenylacetic acid derivatives make them suitable candidates for interacting with various other enzyme classes.
5-Lipoxygenase (5-LOX): Some pirinixic acid (PA) derivatives, which share structural similarities, have been shown to possess dual inhibitory activity against both mPGES-1 and 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. nih.gov This dual inhibition is considered a valuable strategy for treating inflammatory conditions.
Bacterial Histidine Kinases (HKs): In the search for new antimicrobial agents, thiophene derivatives have been designed to inhibit bacterial histidine kinases, which are essential components of two-component signal transduction systems that regulate various processes crucial for bacterial survival. nih.gov A structure-based design approach led to the identification of thiophene compounds that significantly inhibited HK proteins like B. subtilis PhoR and ResE. nih.gov
Succinate (B1194679) Dehydrogenase (SDH): As a strategy to develop new fungicides, novel thiophene-1,3,4-oxadiazole carboxamides were designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Several of these compounds showed remarkable antifungal activity, with EC₅₀ values in the low mg/L range against various plant pathogenic fungi. acs.org
Urease: Thiourea (B124793) derivatives, which can be conceptually related to modified thiophene structures, have been evaluated as urease inhibitors. nih.gov Many synthetic thiourea compounds showed potent in vitro urease inhibition, with some being superior to the standard inhibitor. nih.gov
Assessment of Antimicrobial Activity (In Vitro Studies)
Thiophene-based compounds have long been recognized for their antimicrobial potential. nih.govfrontiersin.org Derivatives of this compound have been evaluated against a range of bacterial and fungal pathogens.
The antibacterial activity of thiophene derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govfrontiersin.org Studies have focused on identifying compounds effective against challenging pathogens like colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net Certain thiophene derivatives exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values in the range of 4 to 32 mg/L. nih.govfrontiersin.org The mechanism of action for some of these compounds involves increasing bacterial membrane permeabilization and reducing the adherence of bacteria to host cells. nih.govresearchgate.net Molecular docking studies suggest these derivatives may bind to outer membrane proteins (OMPs) like CarO1 and OmpW. nih.gov
| Bacterial Strain | Compound Class | MIC Range (mg/L) | Reference |
|---|---|---|---|
| Colistin-Resistant Acinetobacter baumannii | Thiophene Derivatives | 16 - 32 (MIC₅₀) | nih.govfrontiersin.org |
| Colistin-Resistant Escherichia coli | Thiophene Derivatives | 8 - 32 (MIC₅₀) | nih.govfrontiersin.org |
| Staphylococcus aureus | Thiazolidine-2,4-dione Derivatives | > 3.91 | nih.gov |
| Bacillus subtilis | Bis-thiazole-Thienothiophene Hybrids | Slight Activity | acs.org |
Thiophene derivatives have also shown considerable promise as antifungal agents. researchgate.net They have been tested against a variety of pathogenic yeasts and fungi, including fluconazole-resistant Candida species, which are a growing clinical concern. nih.gov One study highlighted a 2-aminothiophene derivative that exhibited fungicidal action against C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis with MIC values ranging from 100 to 200 µg/mL. nih.gov This compound also demonstrated a synergistic effect when combined with fluconazole (B54011) against resistant strains and was effective at reducing biofilm formation. nih.gov Other research has focused on developing thiophene-based succinate dehydrogenase inhibitors, which showed potent activity against phytopathogenic fungi like Sclerotinia sclerotiorum and Botrytis cinerea. acs.org
| Fungal Species | Compound Class | MIC or EC₅₀ Range | Reference |
|---|---|---|---|
| Candida albicans (Fluconazole-Resistant) | 2-Aminothiophene Carboxylate Derivative | 100 - 200 µg/mL (MIC) | nih.gov |
| Candida parapsilosis (Fluconazole-Resistant) | 2-Aminothiophene Carboxylate Derivative | 100 µg/mL (MIC) | nih.gov |
| Sclerotinia sclerotiorum | Thiophene-1,3,4-Oxadiazole Carboxamides | 0.1 - 1.1 mg/L (EC₅₀) | acs.org |
| Botrytis cinerea | Thiophene-1,3,4-Oxadiazole Carboxamides | >85% inhibition | acs.org |
| Aspergillus niger | 4-Hydroxy-1-phenyl-3-(thiadiazole)quinolin-2(1H)-one | Potent Activity |
Research into Anti-Proliferative and Anti-Tumor Potential (In Vitro Cell Line Studies)
The thiophene scaffold, a sulfur-containing heterocyclic compound, is a subject of significant scientific interest due to its presence in numerous pharmacologically active molecules. plos.org Derivatives of thiophene have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. plos.orgnih.gov Research into derivatives of this compound has revealed promising anti-proliferative and anti-tumor properties in various laboratory settings.
The cytotoxic effects of various thiophene derivatives have been demonstrated across a panel of human cancer cell lines. These in vitro studies are crucial for identifying lead compounds with potential for further development.
A novel thiophene carboxylate, identified as F8, displayed consistent cell-killing activity at low micromolar concentrations against several cancer cell lines after a 48-hour period. plos.org The half-maximal cytotoxic concentration (CC50) values for F8 ranged from 0.805 µM to 3.05 µM, indicating potent cytotoxicity. plos.org Similarly, a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes were assessed for their anti-proliferative capabilities. unife.it Among these, compounds 3a (bearing a phenyl group) and 3b (bearing a para-fluorophenyl group) showed the most significant activity against colon cancer cells. unife.it
Further studies have expanded the scope of thiophene derivatives tested. In one such study, 2,4-disubstituted thiophene derivatives were synthesized and evaluated, with compound 2g (2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene) showing notable cytotoxic activity against human cervical cancer (HeLa) cells. nih.gov Another investigation into novel 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives (4a-4n ) found that several compounds (4c-4g ) exhibited excellent cytotoxic activity against three human cancer cell lines: liver (HepG2), lung (A549), and cervical (HeLa). scielo.br The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 3.87 ± 0.12 to 21.38 ± 0.52 μM. scielo.br
The anti-proliferative activity of thiazolidinone derivatives containing a furan (B31954) moiety was also explored. researchgate.net These compounds, specifically 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, showed moderate to strong activity in two human leukemia cell lines, with compounds 5e and 5f being the most potent. researchgate.net Additionally, chalcone (B49325) derivatives of 2-acetyl thiophene were synthesized and tested on human colon adenocarcinoma cells (HT-29). nih.gov Among the derivatives, C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) and C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) demonstrated the highest cytotoxicity. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| F8 (Thiophenecarboxylate) | Lymphoma, Leukemia, etc. | CC50 values from 0.805 µM to 3.05 µM. | plos.org |
| 2-Aryl-6-methoxybenzo[b]thiophenes (3a, 3b) | Caco2, HCT-116 (Colon) | Exhibited the greatest antiproliferative activity in the series. | unife.it |
| 2,4-Disubstituted thiophenes (2g) | HeLa (Cervical) | Showed eloquent activity and was selected for further in vivo studies. | nih.gov |
| 2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonates (4c-4g) | HepG2 (Liver), A549 (Lung), HeLa (Cervical) | IC50 values ranged from 3.87 to 21.38 µM. | scielo.br |
| Thiazolidinone derivatives (5e, 5f) | Leukemia | Demonstrated potent anticancer activity. | researchgate.net |
| Chalcone derivatives (C06, C09) | HT-29 (Colon) | Showed higher cytotoxicity than other tested chalcones. | nih.gov |
A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. unife.itnih.gov Thiophene derivatives have been shown to influence these cellular processes.
The highly active benzo[b]thiophene derivatives 3a and 3b were found to trigger a significant induction of apoptosis in both metastatic (HCT-116) and non-metastatic (Caco2) colon carcinoma cells. unife.it This was evidenced by the increased expression of key apoptotic markers, including cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3. unife.it These compounds also led to cell cycle arrest in the G0/G1 phase. unife.itnih.gov Similarly, a 2-(thiophen-2-yl)acetic acid derivative, compound 2c , was reported to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov At longer exposure times (48 and 72 hours), it caused an increase in the subG0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov
The thiophene derivative F8 was also found to induce apoptosis through multiple pathways, including the externalization of phosphatidylserine, generation of reactive oxygen species, and mitochondrial depolarization. plos.orgnih.gov In human colon adenocarcinoma cells (HT-29), the chalcone derivative C06 was shown to induce apoptosis, a finding confirmed by flow cytometry and the observed decrease in anti-apoptotic gene expression alongside an increase in pro-apoptotic genes. nih.gov
Further mechanistic studies on thiazolidinone derivatives revealed that their anti-proliferative effects are linked to apoptosis. researchgate.net Compound 5e was particularly effective in inducing apoptosis in leukemia cells, as demonstrated by lactate (B86563) dehydrogenase (LDH) assays, DNA fragmentation, and flow cytometric analysis. researchgate.net
| Compound/Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis | Reference |
|---|---|---|---|---|
| Benzo[b]thiophenes (3a, 3b) | Caco2, HCT-116 (Colon) | Arrest in G0/G1 phase | Induced via increased cleaved-PARP, RIP, Caspase-3 | unife.it |
| 2-(Thiophen-2-yl)acetic acid derivative (2c) | A549 (Lung) | Arrest in G0/G1 phase; increased subG0/G1 fraction | Suggested apoptosis/necrosis at later time points | nih.gov |
| Thiophene derivative (F8) | CCRF-CEM (Leukemia) | Cell cycle alteration | Induced via mitochondrial depolarization, ROS generation | plos.orgnih.gov |
| Chalcone derivative (C06) | HT-29 (Colon) | Not specified | Induced apoptosis confirmed by Annexin V assay | nih.gov |
| Thiazolidinone derivative (5e) | Leukemia | Not specified | Induced apoptosis confirmed by DNA fragmentation | researchgate.net |
Other Pharmacological Research Avenues (Pre-clinical In Vivo Models, Mechanistic Insights)
Beyond cancer research, derivatives of this compound have been explored for other potential therapeutic applications, including effects on the central nervous system and physical performance.
Several studies have highlighted the potential of thiophene derivatives as anticonvulsant and pain-relieving (antinociceptive) agents in pre-clinical animal models.
A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was evaluated for antiseizure and antinociceptive activity. mdpi.com Compound 33 emerged as a promising lead, demonstrating potent antiseizure properties in the maximal electroshock (MES) and 6 Hz seizure models in mice. mdpi.com Furthermore, it showed significant analgesic effects in the formalin test, which models both neurogenic and inflammatory pain, and effectively reduced allodynia in an oxaliplatin-induced model of neuropathic pain. mdpi.com Hybrid compounds combining a pyrrolidine-2,5-dione core with a thiophene ring also showed potent anticonvulsant activity in MES and 6 Hz tests. nih.gov
The antinociceptive properties of other thiophene derivatives have been extensively studied. The derivative RMD86 significantly reduced pain responses in mice in the acetic acid-induced writhing test and in both phases of the formalin test. nih.gov Its mechanism is thought to involve interactions with opioid receptors. researchgate.net Acetylenic thiophene derivatives have also demonstrated antinociceptive effects that are mediated by opioidergic receptors, as their pain-relieving action was blocked by the opioid antagonist naloxone. nih.govresearchgate.net
Actoprotectors are substances that enhance the body's resistance to physical loads and reduce fatigue without increasing oxygen consumption. Research into 1,2,4-triazole (B32235) derivatives, which can be structurally related to the core compound, has shown potential in this area.
A study investigating the actoprotective activity of a series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates was conducted using a forced swimming test in rats, a standard model for evaluating physical endurance. zsmu.edu.ua Several compounds from this series, including Ia, Ib, IIb, IIk, and IIj , were found to possess a moderate actoprotective effect. zsmu.edu.ua Structure-activity relationship analysis suggested that converting the acetic acid derivatives into salts, particularly with 2-aminoethanol as the cation, resulted in an increased actoprotective effect. zsmu.edu.ua The most active compound identified in this study was 2-aminoethanol 2-((5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)acetate (IIj) . zsmu.edu.ua
Advanced Applications of 2 4 Thiophen 3 Yl Phenyl Acetic Acid and Its Derivatives
Applications in Polymer Chemistry and Advanced Materials
The incorporation of the 2-(4-(thiophen-3-yl)phenyl)acetic acid scaffold into polymers offers a pathway to new materials with tailored electronic and physical properties. The thiophene (B33073) component is a well-established building block for conductive polymers, while the phenylacetic acid portion can be modified, for instance, through esterification, to create monomers suitable for polymerization. These resultant polymers are under investigation for their utility in electronic devices and as advanced functional materials.
Synthesis of Conducting Polymers Incorporating Thiophene-Phenylacetic Acid Esters
The synthesis of conducting polymers from derivatives of thiophene-phenylacetic acid represents a significant area of research. A key strategy involves the conversion of the carboxylic acid group into an ester, creating a monomer that can be polymerized.
A notable example is the synthesis of Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE). This monomer is synthesized from thiophene-3-yl-acetyl chloride and 4-pyrrol-1-yl phenol. tandfonline.com The TAPE monomer can then undergo polymerization through both chemical and electrochemical methods to form a homopolymer, poly(TAPE). tandfonline.com Furthermore, it can be copolymerized with other monomers like bithiophene or pyrrole (B145914) using potentiostatic electrochemical polymerization techniques. tandfonline.com The resulting polymers are part of a broader class of poly(thiophene)s, which are known for their stability and valuable photoelectrochemical characteristics after doping. mdpi.com The general synthetic routes to poly(thiophene)s include chemical oxidation and electrochemical synthesis. mdpi.com
The rationale for using thiophene-based monomers lies in their well-understood chemistry, which allows for extensive functionalization, and the desirable electronic properties they impart to the final polymer. tandfonline.com The ester linkage provides a versatile point for modifying the monomer structure to fine-tune the properties of the resulting polymer.
Table 1: Polymerization of a Thiophene-3-yl Acetic Acid Ester Derivative
| Monomer | Polymerization Method(s) | Resulting Polymer(s) | Key Characteristics | Source(s) |
|---|
Electrochromic Devices and Spectroelectrochemical Property Investigations
Polymers derived from thiophene-phenylacetic acid esters have shown promise in the field of electrochromics. Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This makes them suitable for applications like smart windows, displays, and sensors. tandfonline.com
The spectroelectrochemical properties of polymers synthesized from the TAPE monomer have been actively investigated. tandfonline.com Spectroelectrochemistry is a powerful analytical method used to study the structural transformations that occur within electroactive polymers during redox processes. tandfonline.com For instance, copolymers of TAPE and bithiophene have been analyzed to understand their electronic transitions. tandfonline.com These investigations reveal phenomena such as π to π* transitions and the formation of polarons and bipolarons, which are charge carriers responsible for the material's conductivity and electrochromic behavior. tandfonline.com
The electrochromic performance of these materials is characterized by their ability to switch between different colored states (e.g., a colored neutral state and a transmissive oxidized state). The efficiency, switching speed, and stability of these color changes are critical parameters for practical device applications. Research has shown that copolymers based on thiophene carboxylate monomers can exhibit distinct electronic transitions, making them interesting candidates for electrochromic devices. researchgate.net
Table 2: Spectroelectrochemical Properties of a TAPE Copolymer
| Polymer | Technique | Observed Transitions | Implication | Source(s) |
|---|
Exploration of Liquid Crystalline Mesophases
The rigid, rod-like structure inherent in molecules containing both thiophene and phenyl rings suggests their potential as building blocks for liquid crystals. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies. youtube.com
Research into thiophene-based compounds has explored how molecular structure influences mesomorphic (liquid crystalline) behavior. acs.org Studies on calamitic (rod-like) liquid crystals have shown that the presence of a thiophene ring can lower melting points and increase optical anisotropy compared to their purely phenyl-based counterparts. orientjchem.org
Specifically for derivatives of the thiophene-phenyl core, structure-property relationships are critical. One study investigated 4-(Thiophen-3-yl) phenyl 4-dodecylbenzoate, an ester derivative of a similar core structure. orientjchem.org This particular compound did not exhibit liquid crystalline properties, which was attributed to the direct linking of the thiophene and phenyl rings and an insufficient length-to-breadth ratio. orientjchem.org However, a structurally analogous compound with a different linkage and a terminal alkoxy chain did show a nematic liquid crystal phase. orientjchem.org This highlights that the formation of a liquid crystalline mesophase is highly sensitive to molecular geometry, the nature of the linking groups, and the length of flexible terminal chains. tandfonline.com While direct evidence for liquid crystalline behavior in polymers of this compound is still emerging, the inherent rigidity of the monomer unit makes it a promising candidate for designing thermotropic liquid crystalline polyesters. tandfonline.com
Potential Applications in Agricultural Sciences
The structural similarity of this compound to known bioactive molecules, particularly plant auxins, has prompted investigations into its use in agriculture. Thiophene-containing compounds, in general, are recognized for their broad range of biological activities, including applications in agrochemicals. orientjchem.orgntu.ac.uk
Development as Herbicidal Agents
There is potential for developing derivatives of this compound as herbicidal agents based on the known activity of structurally related compounds. Many commercial herbicides are phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). bohrium.commdpi.com These are classified as auxinic herbicides because they mimic the action of the natural plant hormone auxin, but at concentrations that lead to uncontrolled and abnormal growth, ultimately causing the death of susceptible plants, particularly broadleaf weeds. bohrium.com
The mode of action involves modulating the expression of genes in the auxin, ethylene, and abscisic acid signaling pathways, which disrupts various cellular functions. nih.gov Given that this compound is an analogue of phenylacetic acid (PAA), a known natural auxin, it is plausible that it or its derivatives could exhibit similar auxinic activity. researchgate.net By modifying the core structure, it may be possible to design selective herbicides with novel properties. The broad pesticidal activity of thiophene-based compounds further supports their potential in this area.
Role in Plant Growth Regulation
Beyond herbicidal action, there is strong evidence that thiophene acetic acids can act as effective plant growth regulators (PGRs). A patent has described the use of thiophene acetic acid (TAA), including both thiophene-2-acetic acid and thiophene-3-acetic acid, for this purpose. It was discovered that TAA can significantly enhance root and shoot formation and growth in plant explants, performing well as a PGR in plant tissue culture.
This activity is rooted in its function as an auxin. Auxins are a critical class of phytohormones that regulate many aspects of plant growth and development. researchgate.net The most studied auxin is indole-3-acetic acid (IAA), but phenylacetic acid (PAA) is also a widely occurring natural auxin, though its roles are less understood. researchgate.net PAA and IAA can regulate the same set of auxin-responsive genes through the established TIR1/AFB signaling pathway. researchgate.net The discovery that TAA, a close analogue of PAA, promotes plant growth suggests it functions through similar auxin response pathways. This opens up possibilities for using this compound and its simpler parent compounds to develop new hormonal combinations for the efficient regeneration and growth of various plant species.
Table 3: Reported Plant Growth Regulation Effects of Thiophene Acetic Acid (TAA)
| Compound | Application | Observed Effect | Potential Mechanism | Source(s) |
|---|
Future Directions and Interdisciplinary Research Perspectives for 2 4 Thiophen 3 Yl Phenyl Acetic Acid
Innovations in Asymmetric Synthesis and Stereoselective Production
The existence of a stereocenter in 2-(4-(thiophen-3-yl)phenyl)acetic acid necessitates a focus on asymmetric synthesis to isolate enantiomerically pure forms, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Future research will likely concentrate on the development of novel catalytic systems that offer high enantioselectivity, yield, and sustainability.
Significant progress in asymmetric catalysis, including biocatalysis, metal catalysis, and organocatalysis, provides a robust toolkit for this endeavor. chiralpedia.com Innovations are expected in the design of chiral ligands for transition-metal catalysts and the application of recyclable organocatalysts to create greener and more efficient synthetic routes. chiralpedia.com The development of continuous flow chemistry methods presents an opportunity to scale up the production of single-enantiomer products, simplifying processes and enhancing reaction control. chiralpedia.com The catalytic asymmetric functionalization of thiophene (B33073) motifs, although historically challenging, is an emerging area that could provide direct pathways to chiral derivatives. rsc.org Researchers may explore novel chiral proline derivatives, N-heterocyclic carbenes, and chiral Brønsted acids as effective catalysts for the stereoselective synthesis of this compound and its analogs. chiralpedia.com
Integration of Advanced Computational Methodologies for De Novo Design
Computational chemistry and artificial intelligence (AI) are set to revolutionize the design of novel derivatives based on the this compound scaffold. researchgate.net De novo drug design, which generates new molecular structures from the ground up, is a powerful tool for exploring a vast chemical space efficiently. nih.govnih.gov Future efforts will integrate machine learning models, such as deep reinforcement learning, generative adversarial networks (GANs), and autoencoders, to create focused libraries of virtual compounds with optimized properties. researchgate.netnih.gov
These computational approaches allow for "scaffold-hopping," where the core structure is modified to generate novel chemotypes with potentially improved activity or different target profiles. ethz.ch Algorithms can simultaneously consider multiple parameters, including predicted biological activity, synthetic accessibility, and pharmacokinetic properties, to prioritize the most promising candidates for synthesis. nih.govethz.ch For instance, a virtual screening of fragments could identify moieties that can be attached to the thiophene or phenyl rings via reactions like the Suzuki-Miyaura cross-coupling, leading to the design of more potent and selective inhibitors for specific biological targets. nih.gov
Table 1: Computational Approaches in Derivative Design
| Computational Method | Application in Designing Derivatives | Potential Outcome |
|---|---|---|
| De Novo Design | Generates entirely new molecular structures based on the target scaffold. nih.govresearchgate.net | Discovery of novel chemotypes with unique properties. |
| Machine Learning (e.g., GANs, VAEs) | Learns from existing chemical data to generate molecules with desired characteristics. researchgate.netnih.gov | Optimized lead compounds with improved efficacy and safety profiles. |
| Virtual Fragment Screening | Identifies small chemical fragments that can be computationally linked to the core structure. nih.gov | Rational design of derivatives with enhanced binding to a target. |
| Molecular Dynamics (MD) Simulations | Simulates the interaction between a designed molecule and its biological target over time. researchgate.net | Assessment of binding stability and mechanism of action. |
Exploration of Unconventional Biological Activities and Target Pathways
While arylpropionic acids are traditionally associated with anti-inflammatory activity through COX enzyme inhibition, the unique structure of this compound suggests potential for a broader range of biological effects. Future research will delve into unconventional therapeutic areas and molecular targets. The thiophene nucleus is present in drugs with diverse activities, including anticancer, antimicrobial, anticonvulsant, and antioxidant effects, providing a strong rationale for broader screening. nih.govrsc.org
A key future direction is the investigation of this compound and its derivatives against novel targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. nih.govnih.gov For example, research on the related scaffold 2-(thiophen-2-yl)acetic acid has identified inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in inflammation and cancer. nih.gov Similarly, libraries derived from this compound could be screened against emerging targets like dipeptidyl peptidase 4 (DPP-4) for diabetes or fatty acid amide hydrolase (FAAH) for neurological conditions. mdpi.comnih.gov The exploration of its potential as an antimitotic, antiviral, or larvicidal agent, activities noted in other thiophene-containing natural products, also represents a promising frontier. nih.govencyclopedia.pub
Development of High-Throughput Screening (HTS) Platforms for Derivative Libraries
To efficiently explore the diverse biological activities of new derivatives, the development of robust high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of large chemical libraries against various biological assays, accelerating the identification of "hit" compounds. all-chemistry.com Future work will involve creating and optimizing both target-based and phenotype-based HTS assays. all-chemistry.com
Target-based screens can be developed for specific enzymes or receptors, such as kinases, proteases, or G-protein coupled receptors, that are relevant to diseases like cancer or inflammation. mdpi.com Phenotypic screening, which assesses the effect of a compound on cell behavior (e.g., cell growth, apoptosis), offers the advantage of identifying active compounds without prior knowledge of the specific molecular target. all-chemistry.com The creation of diverse derivative libraries, often through combinatorial chemistry, is a prerequisite for successful HTS campaigns. nih.govstanford.edu These libraries can be designed to maximize structural diversity around the this compound core, increasing the probability of discovering novel biological activities. thermofisher.com
Table 2: High-Throughput Screening Strategies
| Screening Type | Description | Example Application for Derivatives |
|---|---|---|
| Target-Based Screening | Assays designed to measure the interaction of compounds with a specific, purified biological target (e.g., an enzyme). all-chemistry.commdpi.com | Screening a library for inhibition of Hsp90 or mPGES-1. nih.govmdpi.com |
| Phenotypic Screening | Measures the effect of compounds on the phenotype of a cell or organism, without a preconceived target. all-chemistry.com | Identifying derivatives that induce apoptosis in cancer cell lines. |
| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated imaging to measure multiple cellular parameters simultaneously. | Assessing effects on cell morphology, protein localization, and organelle health in a single experiment. |
Synergistic Research at the Interface of Organic Chemistry, Medicinal Chemistry, and Materials Science
The future of research on this compound and its derivatives lies in the synergistic collaboration between traditionally distinct scientific fields. The thiophene moiety is not only a key pharmacophore in medicinal chemistry but also a fundamental building block in materials science, known for its application in organic electronics like thin-film transistors and solar cells. cognizancejournal.comresearchgate.net
This interdisciplinary approach opens up novel avenues of investigation:
Organic and Medicinal Chemistry: Synthetic organic chemists will continue to develop innovative methods for creating complex derivatives, including those synthesized via multicomponent or cyclization reactions. nih.govnih.gov Medicinal chemists will then guide the design and biological evaluation of these new compounds, using structure-activity relationship (SAR) studies to optimize them for therapeutic use. nih.govrsc.org
Medicinal Chemistry and Materials Science: The unique electronic and optical properties of thiophene-based compounds can be harnessed to create "theranostic" agents—molecules that combine therapeutic action with diagnostic imaging capabilities. researchgate.net For example, a fluorescent derivative of this compound could potentially allow for the visualization of its accumulation in target tissues. The development of drug-eluting biocompatible polymers or functionalized nanoparticles incorporating this scaffold represents another exciting research direction. researchgate.net
Organic Chemistry and Materials Science: The expertise of organic chemists in synthesizing tailored molecules is crucial for advancing thiophene-based materials. By systematically modifying the structure of this compound, researchers can fine-tune the electronic properties of the resulting materials for applications in biosensors, organic light-emitting diodes (OLEDs), and other electronic devices. cognizancejournal.comresearchgate.net
This convergence of disciplines will accelerate the translation of fundamental chemical discoveries into practical applications, from new medicines to advanced functional materials.
Q & A
Q. What are the primary synthetic routes for 2-(4-(Thiophen-3-yl)phenyl)acetic acid?
- Methodological Answer : The synthesis typically involves cross-coupling reactions to assemble the biphenyl-thiophene core. A common approach is the Suzuki-Miyaura coupling between 4-bromophenylacetic acid and thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol with a base (e.g., Na₂CO₃) at reflux . Post-reaction, the acetic acid group may require deprotection if esterified during synthesis. Alternative routes include Friedel-Crafts acylation or Gewald reactions for thiophene ring formation, followed by functionalization .
Q. How is the structure of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl rings) and the acetic acid moiety (singlet for CH₂ at δ 3.6–3.8 ppm, broad peak for COOH at δ 10–12 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons.
- FT-IR : Carboxylic O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and thiophene C-S vibrations (~700 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M-H]⁻ at m/z 245.05 for C₁₂H₁₀O₂S) .
Q. What solvents and conditions are optimal for purifying this compound?
- Methodological Answer : Recrystallization is effective using ethanol/water mixtures (due to moderate polarity) or dimethyl sulfoxide (DMSO) under reduced pressure. Column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7) separates impurities. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can electrochemical polymerization of this compound’s derivatives be optimized for conductive polymers?
- Methodological Answer :
- Monomer Design : Esterify the acetic acid group (e.g., methyl ester) to enhance solubility in acetonitrile.
- Electrolyte : Use 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile.
- Cyclic Voltammetry (CV) : Apply potentials between 0.5–1.5 V (vs. Ag/Ag⁺) at 50 mV/s scan rate. Polymer growth is indicated by increasing redox peaks.
- Characterization : Conductivity measured via four-point probe; SEM analyzes film morphology .
Q. What strategies resolve contradictions in reported thiophene ring reactivity during cross-coupling?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to improve coupling efficiency.
- By-Product Analysis : Use GC-MS or HPLC to identify undesired side products (e.g., homocoupled thiophene).
- Solvent Optimization : Replace toluene with DMF for higher dielectric constant, reducing steric hindrance.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Q. How can computational modeling predict biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The thiophene and phenyl groups may occupy hydrophobic pockets.
- ADMET Prediction : SwissADME evaluates logP (~2.5), solubility (LogS ~-3.5), and blood-brain barrier permeability.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in reactivity may arise from trace metal impurities (e.g., Fe³⁺) in solvents. Use ultrapure solvents and chelating agents .
- Biological Assays : For cytotoxicity studies, dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
- Thermal Stability : TGA shows decomposition above 200°C; avoid high-temperature reactions unless inert atmospheres are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
